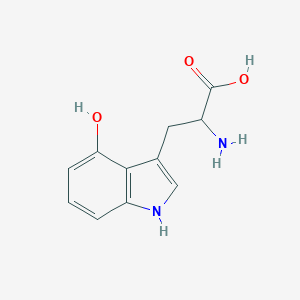

Acide 2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoïque

Vue d'ensemble

Description

4-hydroxy-L-tryptophan is an optically active form of 4-hydroxytryptophan having L-configuration. It is a 4-hydroxytryptophan, a L-tryptophan derivative and a non-proteinogenic L-alpha-amino acid.

Applications De Recherche Scientifique

Applications industrielles

L'indole, un dérivé du 4-hydroxytryptophane, a une valeur pour les applications de saveur et de parfum, par exemple dans l'industrie alimentaire ou la parfumerie . Il peut être dérivatisé en plusieurs composés halogénés et oxygénés qui peuvent être utilisés comme colorants naturels .

Potentiel thérapeutique

Les dérivés oxygénés de l'indole présentent une bioactivité prometteuse avec un potentiel thérapeutique pour traiter les maladies humaines . Les dérivés de l'indole possèdent diverses activités biologiques, c'est-à-dire antivirale, anti-inflammatoire, anticancéreuse, anti-VIH, antioxydante, antimicrobienne, antituberculeuse, antidiabétique, antimalarienne, anticholinestérasique .

Molécule de signalisation

L'indole est une molécule de signalisation produite à la fois par les bactéries et les plantes . Son rôle de signalisation entre les microbes et en particulier dans l'intestin humain est discuté .

Signalisation bactérienne

L'indole est important dans la signalisation bactérienne. De multiples espèces bactériennes dans des niches environnementales ont développé la détection de quorum (QS) pour s'adapter et survivre dans les communautés naturelles .

Activité antivirale

Les dérivés de l'indole ont montré une activité inhibitrice contre les virus de la grippe A et de la Coxsackie B4 .

Activités anti-inflammatoires et analgésiques

Les dérivés de l'indole substitués ont montré des activités anti-inflammatoires et analgésiques ainsi qu'un faible indice ulcérogène par rapport à l'indométacine et au célécoxib .

Composés aromatiques bioactifs

L'échafaudage de l'indole a été trouvé dans bon nombre des importantes molécules de médicaments synthétiques, ce qui a donné une idée précieuse pour le traitement et se lie avec une grande affinité aux multiples récepteurs utiles au développement de nouveaux dérivés utiles

Mécanisme D'action

Target of Action

4-Hydroxytryptophan, also known as 2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid, primarily targets the serotonergic system in the brain . It serves as a chemical precursor to a variety of bioactive specialized metabolites, including the human neurotransmitter serotonin and the hormone melatonin .

Mode of Action

4-Hydroxytryptophan interacts with its targets through a series of enzymatic reactions. It is involved in various bacterial metabolic pathways. These enzymes utilize a histidine-ligated heme cofactor and molecular oxygen or hydrogen peroxide to catalyze regioselective hydroxylation on the tryptophan indole moiety . This interaction is mechanistically distinct from their animal counterparts from the nonheme iron enzyme family .

Biochemical Pathways

The 5-HT metabolic pathway is initiated by tryptophan being hydroxylated to the intermediate 5-hydroxytryptophan (5-HTP), which is subsequently decarboxylated to become 5-HT . Tissue levels of 5-HTP are usually low since this substance is rapidly decarboxylated by the enzyme aromatic amino acid decarboxylase .

Pharmacokinetics

The pharmacokinetics of 4-Hydroxytryptophan involve its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that 5-HTP slow-release (SR) produced plasma 5-HTP levels well within the range enhancing brain 5-HT function in humans . 5-HTP SR robustly increased brain 5-HT synthesis .

Result of Action

The result of 4-Hydroxytryptophan’s action is the production of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, appetite, and other physiological functions . It also leads to the production of melatonin, a hormone that regulates sleep-wake cycles .

Action Environment

The action of 4-Hydroxytryptophan can be influenced by various environmental factors. For instance, acute stress may result in an increase in brain tryptophan availability . Dietary fatty acids affecting the pro-inflammatory cytokines have been suggested to affect the metabolic fate of tryptophan .

Analyse Biochimique

Biochemical Properties

2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid is a tryptophan derivative that is tryptophan substituted by a hydroxy group at position 5 . It interacts with multiple receptors, making it useful in developing new derivatives . It also has a role as a human metabolite and a neurotransmitter .

Cellular Effects

2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid has a significant impact on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid is involved in metabolic pathways . This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Activité Biologique

4-Hydroxytryptophan (4-HTP), a derivative of the amino acid tryptophan, plays a significant role in the biosynthesis of serotonin, a neurotransmitter that regulates mood, appetite, and sleep. This article explores the biological activity of 4-HTP, focusing on its mechanisms of action, effects on various physiological processes, and relevant research findings, including case studies and data tables.

4-Hydroxytryptophan is chemically known as 2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid. It is synthesized from tryptophan through hydroxylation at the 4-position of the indole ring. Upon ingestion, 4-HTP crosses the blood-brain barrier and is decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC) to form serotonin.

Biochemical Pathways

The primary metabolic pathway for 4-HTP involves its conversion into serotonin, which subsequently influences various physiological functions:

- Serotonin Synthesis : 4-HTP → Serotonin (5-HT)

- Metabolism : Serotonin is further metabolized by monoamine oxidase to form 4-hydroxyindoleacetic acid (4-HIAA), which can be measured in biological fluids as a marker of serotonin turnover.

Effects on Mood and Depression

Numerous studies have investigated the efficacy of 4-HTP in treating mood disorders, particularly depression. A systematic review indicated that both 5-hydroxytryptophan (5-HTP) and tryptophan supplementation significantly reduced depressive symptoms compared to placebo. The Peto Odds Ratio was reported at 4.10 (95% CI: 1.28–13.15), suggesting a substantial therapeutic effect .

Table 1: Summary of Clinical Trials on 4-HTP for Depression

| Study Year | Sample Size | Treatment Duration | Results |

|---|---|---|---|

| 2001 | 64 | Varies | Significant reduction in depression symptoms |

| 2004 | Not specified | Varies | Similar findings; side effects noted |

| 2020 | 25 | 4 weeks | Improvement in BDI-II and HDRS scores with 50 mg/day |

Cellular Effects

At the cellular level, 4-HTP influences various types of cells through its interaction with neurotransmitter systems. It has been shown to modulate gene expression related to serotonin synthesis and receptor activity. Experimental studies indicate that varying dosages of 4-HTP can lead to different cellular responses, impacting neurotransmitter release and neuronal signaling pathways .

Case Studies

One notable study examined the impact of dietary supplementation with 5-HTP on sheep growth performance. The results showed that administering 8 mg/kg of dietary 5-HTP significantly improved ruminal fermentation efficiency and microbial composition, leading to enhanced growth performance. This suggests that similar mechanisms might be applicable in other species, including humans .

Safety and Side Effects

While generally considered safe, the use of 4-HTP can be associated with side effects such as gastrointestinal disturbances (nausea, diarrhea) and dizziness. Historical concerns regarding tryptophan's association with Eosinophilia-Myalgia Syndrome (EMS) have led to caution in its use; however, no direct link has been established for 4-HTP itself .

Propriétés

IUPAC Name |

2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-7(11(15)16)4-6-5-13-8-2-1-3-9(14)10(6)8/h1-3,5,7,13-14H,4,12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHLMQDRPXXYEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16533-77-0 | |

| Record name | 4-Hydroxytryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16533-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-hydroxy-DL-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-Hydroxytryptophan in ergot alkaloid biosynthesis?

A: Research has demonstrated that 4-Hydroxytryptophan is not a precursor in the biosynthesis of ergot alkaloids. Experiments using radiolabeled 4-Hydroxytryptophan-[3H] in Claviceps purpurea cultures showed no incorporation into Elymoclavin, despite the compound readily entering the fungal mycelia. [, , , ] This suggests that the biosynthetic pathway for ergot alkaloids likely does not involve 4-hydroxyindole derivatives.

Q2: How is 4-Hydroxytryptophan metabolized in the body?

A: 4-Hydroxytryptophan follows a metabolic pathway analogous to its structural analog, 5-Hydroxytryptophan (5-HTP). [] It is oxidized by monoamine oxidase (MAO) to its corresponding aldehyde, which is further metabolized to 4-hydroxyindoleacetic acid (4-HIAA). [, ] This highlights the shared enzymatic machinery involved in the catabolism of both 4- and 5-hydroxyindoles.

Q3: Does 4-Hydroxytryptophan interact with serotonin (5-HT) pathways?

A: While 4-Hydroxytryptophan itself is not a neurotransmitter like serotonin, its metabolic pathway overlaps with that of serotonin. [] Further research is needed to fully elucidate the potential for interactions or cross-talk between these pathways, particularly regarding the impact of 4-hydroxyindoles on serotonin catabolism.

Q4: What are the implications of 4-Hydroxytryptophan being a substrate for monoamine oxidase (MAO)?

A: The fact that 4-Hydroxytryptophan is a substrate for MAO raises important considerations for potential drug interactions. [] MAO inhibitors, a class of drugs used to treat depression and Parkinson's disease, could potentially interfere with the metabolism of 4-Hydroxytryptophan, leading to altered pharmacokinetics and potentially impacting its effects.

Q5: What research has been conducted on the fate of 4-Hydroxytryptophan in living organisms?

A: Studies have investigated the metabolic fate of 4-Hydroxytryptophan in both rats and humans. [, , , ] These studies provide valuable insights into the absorption, distribution, metabolism, and excretion of this compound, contributing to a deeper understanding of its pharmacokinetic profile.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.